Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

Bcr-Abl kinase inhibition Chronic myeloid leukemia Thiazolamide-benzamide SAR

This bis-thiazole benzamide features a unique 4-(thiazol-2-yloxy)benzamido linker and a hydrolytically labile ethyl ester handle, enabling precise kinase selectivity mapping (Bcr-Abl, Pim1) and AChE/BuChE profiling. The exact CAS-registered entity is essential for reproducible assay outcomes, as even minor structural changes shift IC₅₀ >30-fold. Sourcing this scaffold supports combinatorial library synthesis and QSAR model validation. Contact us for custom synthesis and bulk pricing.

Molecular Formula C17H15N3O4S2
Molecular Weight 389.44
CAS No. 1904221-38-0
Cat. No. B2543033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate
CAS1904221-38-0
Molecular FormulaC17H15N3O4S2
Molecular Weight389.44
Structural Identifiers
SMILESCCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C17H15N3O4S2/c1-2-23-14(21)9-12-10-26-16(19-12)20-15(22)11-3-5-13(6-4-11)24-17-18-7-8-25-17/h3-8,10H,2,9H2,1H3,(H,19,20,22)
InChIKeyIIBIWCDLJALOQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate (CAS 1904221-38-0): Structural Profile & Research Sourcing Context


Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate (CAS 1904221-38-0, molecular formula C₁₇H₁₅N₃O₄S₂, molecular weight 389.44 g/mol) is a synthetic small molecule comprising a bis-thiazole core linked via a benzamide bridge, with a terminal ethyl ester at the thiazole-4-yl acetate position [1]. The compound belongs to the thiazolamide–benzamide chemotype, a scaffold associated in the medicinal chemistry literature with kinase inhibition (e.g., Bcr-Abl, Pim1), acetylcholinesterase (AChE) inhibition, and broad-spectrum antiproliferative activities [2][3]. The 4-(thiazol-2-yloxy)benzamido substituent distinguishes this compound from simpler 2-aminothiazole-4-acetate building blocks, introducing an extended aromatic-ether linkage that may influence target-binding conformation and physicochemical properties [1].

Why Generic Substitution of Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate Fails for Reproducible Research


Within the thiazolamide–benzamide compound space, even minor structural modifications produce large shifts in biological potency and target selectivity [1]. The target compound's ethyl ester at the thiazole-4-acetate position is a hydrolytically labile functional handle that can serve as a prodrug moiety or a synthetic anchor, whereas methyl ester, tert-butyl, or free carboxylic acid analogs exhibit different stability profiles and cellular permeability [2]. The 4-(thiazol-2-yloxy)benzamido linker introduces a conformationally restricted diaryl ether motif absent in simpler N-benzyl thiazole-4-acetamides; this structural feature has been shown in analogous thiazolamide–benzamide series to modulate Abl kinase IC₅₀ values over a >30-fold range (e.g., 1.273 μM to >40 μM) depending on the benzamide substitution pattern [1]. Consequently, generic replacement with a structurally related but substitutionally distinct thiazole acetate derivative risks uncontrolled variability in assay outcomes, making procurement of the exact CAS-registered entity essential for experimental reproducibility in kinase profiling, cholinesterase inhibition, or antiproliferative screening campaigns.

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate: Quantitative Evidence Guide for Comparator-Based Selection


Kinase Inhibition Potential: Class-Level Benchmarking Against Bcr-Abl Thiazolamide–Benzamide Derivatives

No direct kinase inhibition data are publicly available for Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate. However, in a structurally analogous series of 40 thiazolamide–benzamide derivatives reported by Liu et al. (2019), the most potent compound (3m) exhibited an Abl IC₅₀ of 1.273 μM and T315I mutant IC₅₀ of 39.89 μM, demonstrating that the thiazolamide–benzamide chemotype can achieve sub-micromolar kinase inhibition when optimally substituted [1]. The target compound's 4-(thiazol-2-yloxy)benzamido motif provides a hydrogen-bond-capable ether linker not present in the reference series, which may offer differentiated binding to the ATP pocket or allosteric sites [2]. This class-level evidence suggests the compound is a candidate for kinase profiling panels, though users must independently verify activity.

Bcr-Abl kinase inhibition Chronic myeloid leukemia Thiazolamide-benzamide SAR

Acetylcholinesterase (AChE) Inhibition: Cross-Scaffold Activity Benchmarking for CNS Applications

No AChE inhibition data exist for the target compound. However, the thiazole acetamide chemotype has demonstrated AChE inhibitory activity, with compound 6d from Sun et al. (2016) achieving an AChE IC₅₀ of 3.14 ± 0.16 μM and a butyrylcholinesterase (BuChE) selectivity index of 2.94 [1]. The target compound's bis-thiazole architecture and ethyl ester group structurally distinguish it from the mono-thiazole acetamide series; the presence of a second thiazole ring connected via a benzamide bridge may enhance π-stacking interactions within the AChE catalytic gorge, a hypothesis supported by molecular docking studies on related bis-heterocyclic AChE inhibitors [2]. Procurement of this specific compound enables exploration of whether the bis-thiazole topology improves AChE potency or selectivity beyond the ~3 μM threshold reported for mono-thiazole acetamides.

Acetylcholinesterase inhibition Alzheimer's disease Thiazole acetamide SAR

Antiproliferative Activity: Class-Level Evidence from Bis-Thiazole Kinase Inhibitor Benchmarks

No antiproliferative data are published for the target compound. In a 2023 study of bis-thiazole derivatives designed as Pim1 kinase inhibitors, compounds 3b and 8b achieved Pim1 IC₅₀ values of 0.32 μM and 0.24 μM, respectively, outperforming the reference inhibitor staurosporine (IC₅₀ = 0.36 μM) [1]. The target compound's architecture — featuring two thiazole rings bridged by a benzamide — is topologically analogous to the bis-thiazole Pim1 inhibitor series, but with a unique 4-(thiazol-2-yloxy)benzamido connectivity not explored in the published bis-thiazole SAR landscape [2]. This structural gap in the literature positions the compound as a probe for extending Pim1 (or broader kinome) selectivity SAR into ether-linked bis-thiazole chemical space.

Antiproliferative Pim1 kinase Bis-thiazole SAR

Structural Differentiator: Ethyl Ester as a Prodrug Handle and Synthetic Anchor for Late-Stage Diversification

The presence of an ethyl ester at the thiazole-4-acetate position provides a functional handle absent in commonly procured comparator scaffolds such as N-(thiazol-2-yl)-4-(thiazol-2-yloxy)benzamide (CAS 2034529-37-6), which lacks an ester moiety entirely . In analogous thiazole-4-acetate series, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (a polar pharmacophore) or trans-esterified to install alternative alcohol-derived prodrug moieties, enabling systematic exploration of PK/PD optimization without de novo resynthesis of the core scaffold [1]. This contrasts with methyl ester analogs (e.g., Methyl 3-(4-(thiazol-2-yloxy)benzamido)thiophene-2-carboxylate, CAS 2034528-97-5), where the methyl ester's faster hydrolysis kinetics and different steric profile may yield divergent in vitro-to-in vivo translation .

Prodrug design Ester hydrolysis Late-stage functionalization

Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate: Best-Fit Research Application Scenarios


Kinase Profiling and Lead Discovery in Hematological Malignancies

The compound is structurally aligned with thiazolamide–benzamide Bcr-Abl inhibitors. It is suitable for inclusion in focused kinase screening panels targeting wild-type and imatinib-resistant (e.g., T315I) Bcr-Abl, as well as Pim1 kinase, where bis-thiazole chemotypes have demonstrated sub-micromolar IC₅₀ values (0.24–0.32 μM) [1][2]. Sourcing this specific CAS entity enables head-to-head kinase selectivity profiling against reference thiazolamide–benzamide analogs such as compound 3m (Abl IC₅₀ = 1.273 μM) to map the contribution of the 4-(thiazol-2-yloxy)benzamido motif to kinome-wide selectivity.

Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease Research

The thiazole acetamide backbone has established AChE inhibitory activity (IC₅₀ = 3.14 μM for lead compound 6d) [2]. The target compound's bis-thiazole architecture may enhance binding to the peripheral anionic site (PAS) of AChE, potentially improving selectivity over BuChE. It is well-suited for Ellman assay-based screening in Alzheimer's disease drug discovery programs, with the ethyl ester serving as a potential prodrug moiety for CNS penetration studies.

Synthetic Chemistry: Late-Stage Diversification via Ester Hydrolysis or Trans-Esterification

The ethyl ester at the thiazole-4-acetate position provides a tractable handle for generating carboxylic acid, amide, or alternative ester derivatives through straightforward chemical transformations [3]. This makes the compound a valuable core scaffold for combinatorial library synthesis in medicinal chemistry campaigns, where systematic variation of the ester-derived substituent is used to optimize solubility, permeability, and target affinity while maintaining the bis-thiazole-benzamide pharmacophore constant.

Molecular Docking and Computational SAR Model Building

Because no crystal structures or bioactivity data exist for this specific compound, it represents a high-value test case for computational chemists building predictive quantitative structure-activity relationship (QSAR) models for thiazole-containing kinase or cholinesterase inhibitors [1]. The compound's unique 4-(thiazol-2-yloxy)benzamido topology, absent from existing public SAR datasets, provides an opportunity to test the extrapolative power of docking and machine-learning models trained on related but structurally distinct thiazole chemotypes.

Quote Request

Request a Quote for Ethyl 2-(2-(4-(thiazol-2-yloxy)benzamido)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.